molecular formula C9H16N4O3 B3078530 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid monohydrate CAS No. 1052402-84-2

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid monohydrate

Cat. No.: B3078530
CAS No.: 1052402-84-2
M. Wt: 228.25 g/mol
InChI Key: AGUZKYPFNAVYFD-UHFFFAOYSA-N
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Description

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid monohydrate is a biochemical compound used for proteomics research . It has a molecular formula of C9H14N4O2•H2O and a molecular weight of 228.25 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which bears a carboxylic acid group . The PubChem CID for this compound is 2735517 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.25 and a molecular formula of C9H14N4O2•H2O .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid monohydrate plays a significant role in the synthesis and characterization of various organic compounds. Schmidt (2002) demonstrated its use in forming betainic pyrimidinaminides, highlighting its potential in the creation of novel organic structures (Schmidt, 2002). Additionally, Das et al. (2013) illustrated its application in the efficient synthesis of bis-pyrimido-[4,5-d]-pyrimidine derivatives, which can be explored for pharmaceutical or biological activities (Das et al., 2013).

Applications in Polymer Science

In polymer science, Behniafar and Banihashemi (2004) used derivatives of this compound for synthesizing aromatic poly(amide–imide)s. These polymers exhibit good solubility in polar aprotic solvents and demonstrate high thermal stability (Behniafar & Banihashemi, 2004).

Applications in Molecular Chemistry

Pozharskii et al. (2016) studied 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, where this compound derivatives were crucial in understanding their fluorescent properties and basicity (Pozharskii et al., 2016).

Chemical Synthesis and Structural Analysis

Dorigo et al. (1996) synthesized various pyrimidine derivatives, including 2-(dimethylamino)-5-pyrimidinecarboxylates, for studying their cardiotonic activity, demonstrating the chemical versatility of such compounds (Dorigo et al., 1996).

Properties

IUPAC Name

2,6-bis(dimethylamino)pyrimidine-4-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.H2O/c1-12(2)7-5-6(8(14)15)10-9(11-7)13(3)4;/h5H,1-4H3,(H,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUZKYPFNAVYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C(=O)O)N(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052402-84-2
Record name 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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